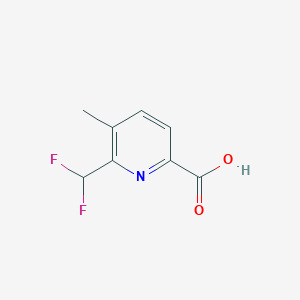
2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents like difluoromethyl zinc bromide or difluoromethyl lithium.
Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the pyridine ring.
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Difluoromethyl ketones, difluoromethyl aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group imparts unique electronic properties to the compound, enhancing its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyridines
- Difluoromethylated pyrazolines
Uniqueness
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. The presence of both a difluoromethyl group and a carboxylic acid group provides a distinct combination of electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13) |
Clé InChI |
WHUGCAZGMHRYOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


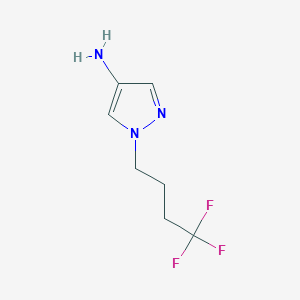
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)

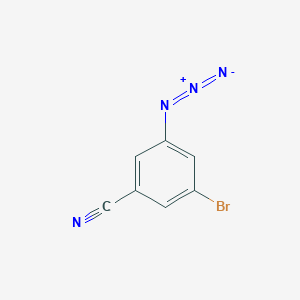
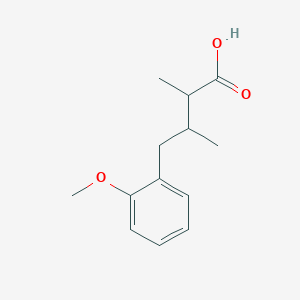
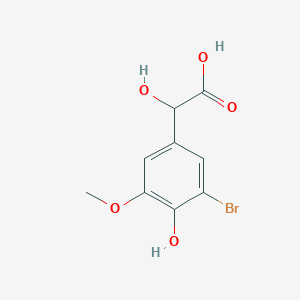



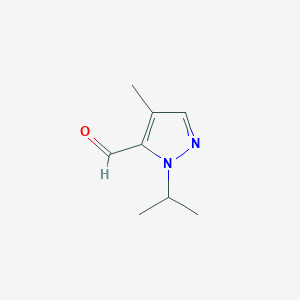

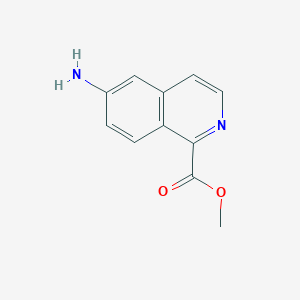
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)

